1-O-Hexadecyl-2-O-methylglycerol

Protein Kinase C Signal Transduction Ether Lipids

Researchers studying PKC-mediated signaling often face off-target effects from broad-spectrum kinase inhibitors like staurosporine, compromising data specificity. 1-O-Hexadecyl-2-O-methylglycerol (AMG-C16) directly addresses this by selectively inhibiting conventional PKC isozymes α/β without affecting atypical PKC-ζ, Ca²⁺ fluxes, or cell viability. - Blocks PKC-α/β translocation; spares PKC-ζ - enables isoform-specific pathway dissection - Direct PKC inhibition without metabolic activation - unlike phosphocholine ether lipids - Scaffold-distinct alternative to staurosporine/bisindolylmaleimide for kinase assay validation Supplied with competitive pricing and reliable global logistics for uninterrupted research workflows.

Molecular Formula C20H42O3
Molecular Weight 330.55
CAS No. 120964-49-0
Cat. No. B1142063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Hexadecyl-2-O-methylglycerol
CAS120964-49-0
Molecular FormulaC20H42O3
Molecular Weight330.55
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(CO)OC
InChIInChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-Hexadecyl-2-O-methylglycerol: PKC Inhibition Profile


1-O-Hexadecyl-2-O-methylglycerol (AMG-C16) is a synthetic alkylglycerol ether lipid characterized by a C16 hexadecyl chain at the sn-1 position and a methoxy group at the sn-2 position of the glycerol backbone [1]. It is structurally distinct from its phosphocholine-containing counterparts and is established as an inhibitor of protein kinase C (PKC) [2]. Unlike broader-spectrum alkylglycerol derivatives, AMG-C16 lacks the sn-3 phosphocholine moiety present in clinical-stage antitumor ether lipids such as edelfosine (ET-18-OCH3), which fundamentally alters its molecular target profile, metabolic fate, and downstream cellular effects [3].

Why Generics Cannot Replace 1-O-Hexadecyl-2-O-methylglycerol


Interchanging 1-O-hexadecyl-2-O-methylglycerol with other alkylglycerol ethers or structurally related antitumor lipids introduces substantial experimental variability and risks invalidating mechanistic conclusions. The compound exhibits a distinct molecular target selectivity profile: it directly inhibits protein kinase C without requiring metabolic conversion, whereas its 3-phosphocholine counterpart AMG-PC shows minimal or no direct PKC inhibition in cell-free assays [1]. Furthermore, AMG-C16 demonstrates selectivity for conventional PKC isozymes (α and β) while sparing atypical PKC-ζ [2]. Even among closely related 1-O-alkyl-2-O-methylglycerol homologs, chain length alters potency and membrane partitioning [3]. These differences in target engagement, isozyme selectivity, and physicochemical properties preclude simple substitution without revalidation of experimental systems.

1-O-Hexadecyl-2-O-methylglycerol: Head-to-Head Evidence


Direct PKC Inhibition vs. AMG-PC

1-O-Hexadecyl-2-O-methylglycerol (AMG) directly inhibits purified human protein kinase C, whereas its 3-phosphocholine-containing counterpart AMG-PC (1-O-hexadecyl-2-O-methylglycero-3-phosphocholine) is ineffective or markedly less active in the same cell-free assay system [1]. This direct comparison establishes that PKC inhibition is an intrinsic property of AMG, not requiring metabolic conversion or cellular context, and distinguishes AMG mechanistically from its phosphocholine analog [1].

Protein Kinase C Signal Transduction Ether Lipids

DGK Inhibition: AMG vs. ET-16-OCH3-GPC

In a direct comparison using cytosolic fractions from WEHI-3B cells, 1-O-hexadecyl-2-O-methylglycerol (AMG) inhibited diacylglycerol kinase (DGK) with an IC50 of approximately 15 μM, whereas the reference antitumor ether lipid ET-16-OCH3-GPC exhibited a lower IC50 of approximately 8.5 μM [1]. Both compounds were evaluated under identical assay conditions using [γ-32P]ATP and 1,2-dioleoyl-sn-glycerol as substrate [1].

Diacylglycerol Kinase Lipid Signaling Enzyme Inhibition

Growth Inhibition: AMG Glycoside vs. Edelfosine

The 2'-deoxy-β-D-arabino-hexopyranosyl glycoside derivative of 1-O-hexadecyl-2-O-methyl-sn-glycerol (compound 2) demonstrated greater growth inhibitory efficacy than edelfosine (ET-18-OCH3, compound 1) against MCF-7 human breast cancer cells and its adriamycin-resistant variant MCF-7/adriamycin, as well as murine Lewis lung carcinoma cells [1]. Both compounds were evaluated in parallel in vitro antineoplastic activity assays [1].

Antitumor Ether Lipids Cancer Cell Growth Inhibition Glycosylated Lipids

PKC Isozyme Selectivity: Conventional vs. Atypical

1-O-Hexadecyl-2-O-methylglycerol (AMG-C16) blocks the stimulated translocation of conventional PKC isozymes α and β but does not affect translocation of atypical PKC-ζ in RINm5F insulinoma cells [1]. Staurosporine and bisindolylmaleimide, two widely used broad-spectrum PKC inhibitors, also blocked PKC-α and PKC-β translocation in this system, serving as positive comparators [1].

PKC Isozymes Isoform Selectivity Signal Transduction

Histamine Release Modulation: Divergence from Miltefosine

In isolated rat mast cells, 1-O-hexadecyl-2-O-methylglycerol (AMG) exhibits both enhancing and inhibitory effects on histamine release and displays synergistic interaction with the phorbol ester TPA, indicative of protein kinase C activation [1]. In direct contrast, the structurally related alkylphosphocholine miltefosine (hexadecylphosphocholine, HPC) exhibits exclusively inhibitory effects on histamine release under identical experimental conditions [1].

Mast Cell Biology Histamine Release Ether Lipid Pharmacology

Selective PKC Inhibition Over PKA and CaMK

In a cell-free assay system, 1-O-hexadecyl-2-O-methylglycerol (AMG-C16) inhibited protein kinase C in a dose-dependent manner while exhibiting no effect on the activity of cAMP-dependent protein kinase (PKA) or Ca2+/calmodulin-dependent protein kinase [1]. This within-study direct comparison establishes kinase selectivity as a defined property of AMG-C16.

Kinase Selectivity Protein Kinase C Cell-Free Assays

Validated Research Applications of 1-O-Hexadecyl-2-O-methylglycerol


Cell-Free PKC Inhibition Assays

Based on direct evidence that AMG inhibits purified human PKC in cell-free systems while AMG-PC does not [1], researchers conducting in vitro kinase assays with purified or recombinant PKC should select AMG. AMG-PC is unsuitable for this application because it requires cellular metabolism to AMG for PKC inhibitory activity [1].

PKC Isozyme Discrimination Assays

AMG-C16 blocks translocation of conventional PKC isozymes α and β while sparing atypical PKC-ζ [1]. This property enables experiments designed to attribute cellular signaling events specifically to conventional PKC isoforms without confounding effects on atypical PKC-ζ. The compound serves as a scaffold-distinct alternative to staurosporine and bisindolylmaleimide [1].

Neutrophil Respiratory Burst & NADPH Oxidase

AMG-C16 inhibits the respiratory burst induced by suboptimal concentrations of phorbol 12,13-dibutyrate and by the chemoattractant fMLP in human neutrophils, without affecting cell viability, inositol phosphate formation, or Ca2+ fluxes [1]. At concentrations used in these studies, AMG-C16 did not affect cAMP-dependent or Ca2+/calmodulin-dependent protein kinases [1], establishing its utility for PKC-focused dissection of neutrophil activation pathways.

Antitumor Ether Lipid Scaffold Development

Glycoside derivatives of AMG demonstrate superior in vitro growth inhibitory activity compared to edelfosine (ET-18-OCH3) against MCF-7 human breast cancer cells and its adriamycin-resistant variant MCF-7/adriamycin, as well as drug-resistant leukemic cell lines P388/Adr and L1210/vmdr [1]. AMG therefore serves as a validated starting scaffold for developing next-generation antitumor ether lipids targeting resistant malignancies.

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